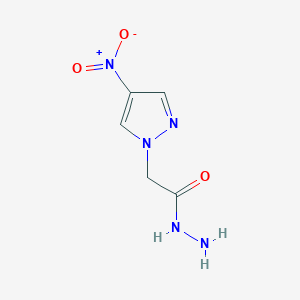

3-(2-FURYL)-1H-PYRAZOL-5-OL

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(2-FURYL)-1H-PYRAZOL-5-OL” is a pyrazol derivative. Pyrazols are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. They are used in various fields including medicinal chemistry due to their biological activities .

Synthesis Analysis

While specific synthesis methods for “3-(2-FURYL)-1H-PYRAZOL-5-OL” are not available, similar compounds such as 3-(2-furyl)acrylic acids have been synthesized from carbohydrate-derived furfurals using various organocatalysts .Scientific Research Applications

Sustainable Chemical Building Units

The compound 3-(2-Furyl)-1H-pyrazol-5-ol has been identified as a potential sustainable chemical building block. Researchers have reported its synthesis from carbohydrate-derived furfurals, which are renewable resources . This approach aligns with the global shift towards sustainable and green chemistry, where the focus is on using biogenic carbon sources to replace petroleum-based feedstocks.

Urease Inhibition for Therapeutic Applications

In the field of medicinal chemistry, derivatives of 3-(2-Furyl)-1H-pyrazol-5-ol have been explored as urease inhibitors . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia, and its inhibition is crucial in treating certain infections and diseases. The synthesized compounds have shown promising results in inhibiting bacterial urease, which could lead to new therapeutic agents.

Synthesis of Furan Chalcone Analogues

The compound serves as a precursor in the synthesis of furan chalcone analogues, which are important in pharmaceutical research . These analogues have been synthesized using microwave-assisted methodology, which is a more energy-efficient process compared to conventional methods. The furan chalcone scaffolds are significant due to their wide spectrum of therapeutic applications.

Malonyl-CoA Decarboxylase Inhibitors

3-(2-Furyl)-1H-pyrazol-5-ol: is used in the preparation of malonyl-CoA decarboxylase (MCD) inhibitors . MCD is an enzyme involved in fatty acid metabolism, and its inhibitors have potential applications in treating metabolic disorders. The compound’s role in synthesizing these inhibitors highlights its importance in developing treatments for diseases related to lipid metabolism.

Heteroaryl-Substituted Bis-Trifluoromethyl Carbinols

Another application involves the use of 3-(2-Furyl)-1H-pyrazol-5-ol in synthesizing heteroaryl-substituted bis-trifluoromethyl carbinols . These compounds have various applications in organic chemistry and pharmaceuticals due to their unique chemical properties.

Trifluoroacetophenone Derivatives

The compound is also a reactant in the synthesis of trifluoroacetophenone derivatives . These derivatives are important in the development of new pharmaceuticals and have applications in the synthesis of complex organic molecules.

Mechanism of Action

Target of Action

Similar compounds such as nitrofurans have been found to target the protein aldose reductase . Aldose reductase is an enzyme involved in the polyol pathway of glucose metabolism and plays a significant role in various biological processes.

Mode of Action

For instance, some furyl-containing compounds have been found to inhibit the action of specific enzymes, thereby disrupting cellular processes .

Biochemical Pathways

A related compound, 3-(2-furyl)acrylic acid, has been synthesized from carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid . This suggests that 3-(2-Furyl)-1H-Pyrazol-5-ol might also be involved in similar biochemical pathways.

Result of Action

Similar furyl-containing compounds have shown various biological activities, such as antiplatelet activity, inhibition of hypoxia-inducible factor-1 (hif-1), and nf-κb .

Future Directions

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-furyl)-1H-pyrazol-5-ol involves the condensation of 2-acetyl furan with hydrazine hydrate followed by cyclization of the resulting hydrazide with ethyl acetoacetate. The final product is obtained by hydrolysis of the ethyl ester group.", "Starting Materials": [ "2-acetyl furan", "hydrazine hydrate", "ethyl acetoacetate", "sodium ethoxide", "water", "hydrochloric acid" ], "Reaction": [ "Step 1: Condensation of 2-acetyl furan with hydrazine hydrate in the presence of sodium ethoxide to form 3-(2-furyl) hydrazine.", "Step 2: Cyclization of 3-(2-furyl) hydrazine with ethyl acetoacetate in the presence of hydrochloric acid to form 3-(2-furyl)-1H-pyrazol-5-ol.", "Step 3: Hydrolysis of the ethyl ester group in 3-(2-furyl)-1H-pyrazol-5-ol using water and hydrochloric acid to obtain the final product." ] } | |

CAS RN |

467248-38-0 |

Product Name |

3-(2-FURYL)-1H-PYRAZOL-5-OL |

Molecular Formula |

C7H6N2O2 |

Molecular Weight |

150.1 |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.